Janthitrem C

概要

説明

Janthitrem C is a tremorgenic mycotoxin produced by the fungus Penicillium janthinellum. It belongs to the class of indole-diterpenes, which are known for their complex structures and diverse biological activities. This compound has been identified as one of the compounds responsible for causing ryegrass staggers, a neurological disorder in livestock grazing on infected pastures .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Janthitrem C involves multiple steps, starting from simple precursors The key steps include the formation of the indole core, followed by the construction of the diterpene skeletonThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Penicillium janthinellum under controlled conditions. The fungus is grown on a suitable substrate, and the mycotoxin is extracted and purified using chromatographic techniques. High-performance liquid chromatography is commonly used to isolate and purify this compound from the fungal culture .

化学反応の分析

Types of Reactions: Janthitrem C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups in this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

科学的研究の応用

Tremorgenic Effects:

Janthitrem C exhibits significant tremorgenic properties, which have been studied extensively in animal models. In a series of bioassays, this compound was shown to induce tremors in mice, similar to those caused by other related compounds like lolitrem B. The tremor response was dose-dependent, with effects observed at doses as low as 4 mg/kg .

Insecticidal Properties:

Research indicates that this compound possesses insecticidal activity against various larvae, particularly the porina (Wiseana cervinata). In laboratory settings, the compound reduced weight gain and food consumption in treated larvae, demonstrating its potential as a biopesticide .

Agricultural Applications

Pest Management:

The use of this compound in agriculture is primarily focused on its potential as a natural pesticide. Studies suggest that epoxy-janthitrems, including this compound, can provide superior protection against pasture insect pests. This is particularly relevant for crops like perennial ryegrass that are susceptible to pest infestations .

Endophyte Associations:

this compound is produced by Epichloë endophytes associated with certain grass species. These endophytes enhance plant resilience against herbivores and pests through the production of janthitrems. Understanding the genetic basis for this biosynthesis could lead to enhanced agricultural practices that utilize these natural compounds for pest management .

Pharmacological Research

Neuropharmacology:

The neurotoxic effects of this compound have implications for pharmacological research. The compound's ability to induce tremors provides a model for studying neurological disorders and the mechanisms of neurotoxicity. Investigations into the pathways affected by this compound could yield insights into therapeutic targets for conditions characterized by tremors or other motor dysfunctions .

Potential as a Cancer Therapeutic:

Emerging studies suggest that compounds derived from natural sources like this compound may offer new avenues for cancer treatment due to their unique biological activities. While direct applications in oncology are still under investigation, the search for less toxic and more effective cancer therapies is ongoing .

Case Study 1: Tremor Induction in Mice

A study evaluated the tremor-inducing effects of various janthitrems, including this compound. Mice were administered doses ranging from 4 to 8 mg/kg via intraperitoneal injection. Results indicated significant tremors at 4 mg/kg, peaking at 30 minutes post-administration and subsiding within 6 hours .

Case Study 2: Insect Bioassay

this compound was incorporated into artificial diets for porina larvae to assess its insecticidal properties. The study demonstrated reduced growth rates and food intake in larvae exposed to this compound compared to controls, highlighting its potential as a biopesticide in agricultural settings .

作用機序

Janthitrem C exerts its effects by interacting with specific molecular targets in the nervous system. It is known to inhibit potassium ion channels, leading to the disruption of normal neuronal function. This inhibition results in the characteristic tremors observed in animals exposed to this compound. The compound also affects other signaling pathways, contributing to its diverse biological activities .

類似化合物との比較

Janthitrem C is part of a larger family of indole-diterpenes, which includes compounds such as janthitrem A, janthitrem B, and epoxyjanthitrems. These compounds share a common core structure but differ in their functional groups and biological activities. This compound is unique due to its specific functional groups that contribute to its potent tremorgenic effects. Other similar compounds include paspalinine, paxilline, and penitrem, which also exhibit tremorgenic and neurotoxic properties .

生物活性

Janthitrem C is a member of the janthitrem family, which are indole diterpenes produced by the fungus Penicillium janthinellum. These compounds have gained attention due to their biological activities, particularly their neurotoxic effects and potential applications in pest management and agriculture. This article will explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

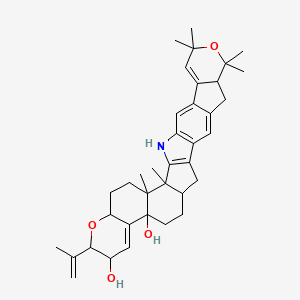

Chemical Structure and Properties

This compound has a complex chemical structure characterized by multiple rings and functional groups. It shares structural similarities with other janthitrems and indole diterpenes, which are known for their diverse biological activities. The molecular weight of this compound is approximately 569 g/mol, and its structure includes a tetracyclic indeno[1,2-b]indole core that is common among many biologically active compounds in this class .

Biological Activities

1. Neurotoxicity:

this compound exhibits significant neurotoxic effects, primarily characterized by tremorgenic activity. In animal models, it has been shown to induce tremors and other motor function disturbances. The tremor duration and intensity can vary depending on the dosage administered. For instance, Janthitrem B (a closely related compound) induced tremors lasting up to 6 hours at a dosage of 6 mg/kg . Similar effects are anticipated for this compound based on its structural properties.

2. Antipest Activity:

Research indicates that this compound and its derivatives may serve as biopesticides due to their ability to affect insect physiology. In studies involving porina larvae (Wiseana cervinata), epoxyjanthitrem I (structurally related to this compound) demonstrated a dose-dependent reduction in weight gain and feeding behavior . This suggests that this compound may also possess similar insecticidal properties.

3. Anticancer Potential:

Indole diterpenes, including those from the janthitrem family, have been investigated for their anticancer activities. Compounds derived from Penicillium species have shown efficacy against various cancer cell lines, indicating that this compound may warrant further investigation in this context .

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of large-conductance calcium-activated potassium (BK) channels. Studies have shown that these channels play a crucial role in neuronal excitability and muscle contraction. The interaction with BK channels leads to altered neurotransmitter release and muscle coordination deficits, contributing to the observed tremorgenic effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of janthitrems:

- Tremorgenicity Assessment: A study assessed the tremorgenic potential of various janthitrems, including Janthitrem B and analogs, using mouse models. The results indicated that structural modifications significantly impact the potency and duration of tremor induction .

- Insect Bioassays: Epoxyjanthitrem I was tested against porina larvae, resulting in significant weight reduction at concentrations as low as 100 ppm, highlighting its potential as a biopesticide .

- Cancer Cell Line Studies: Various indole diterpenes have been evaluated for their cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These studies suggest that derivatives of janthitrems could be developed into therapeutic agents .

Data Summary Table

| Compound | Molecular Weight | Tremor Duration | Dosage (mg/kg) | Biological Activity |

|---|---|---|---|---|

| This compound | 569 | TBD | TBD | Neurotoxic, potential anticancer properties |

| Janthitrem B | 585 | 6 hours | 6 | Tremorgenic |

| Epoxyjanthitrem I | TBD | TBD | TBD | Antipest activity against Wiseana cervinata |

特性

CAS番号 |

73561-91-8 |

|---|---|

分子式 |

C37H47NO4 |

分子量 |

569.8 g/mol |

IUPAC名 |

2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaene-9,12-diol |

InChI |

InChI=1S/C37H47NO4/c1-19(2)31-29(39)17-27-30(41-31)10-11-35(7)36(8)21(9-12-37(27,35)40)15-24-23-13-20-14-26-25(18-33(3,4)42-34(26,5)6)22(20)16-28(23)38-32(24)36/h13,16-18,21,26,29-31,38-40H,1,9-12,14-15H2,2-8H3 |

InChIキー |

HVLXXQDJGPKVMK-UHFFFAOYSA-N |

SMILES |

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)O |

異性体SMILES |

CC(=C)[C@@H]1[C@@H](C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=C(N5)C=C7C(=C6)C[C@H]8C7=CC(OC8(C)C)(C)C)C)O)C)O |

正規SMILES |

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Janthitrem C; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。